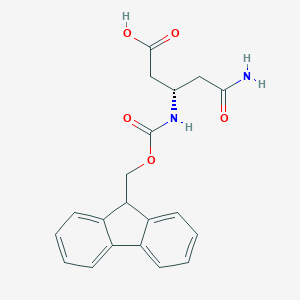

n-beta-Fmoc-l-beta-glutamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-5-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)9-12(10-19(24)25)22-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJWRJHJFIBTBO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426593 | |

| Record name | Fmoc-beta-Gln-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283160-18-9 | |

| Record name | (3S)-5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283160-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-beta-Gln-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-beta-Fmoc-L-beta-glutamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-beta-Fmoc-L-beta-glutamine is a derivative of the non-proteinogenic amino acid L-beta-glutamine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its beta-amino group. This compound serves as a crucial building block in the synthesis of β-peptides and peptidomimetics. The incorporation of β-amino acids like L-beta-glutamine into peptide chains can impart unique structural and functional properties, including enhanced stability against proteolytic degradation, making them attractive candidates for drug development and biomedical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its chemical structure consists of an L-beta-glutamine core with the bulky, hydrophobic Fmoc group attached to the nitrogen atom at the β-position. This protecting group is essential for its application in solid-phase peptide synthesis (SPPS).

General Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₀N₂O₅ | [1][2] |

| Molecular Weight | 368.38 g/mol | [1][2] |

| CAS Number | 283160-18-9 | [1][2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = +9.5 ± 2º (c=1 in DMF) | [1] |

| Storage | 0-8°C | [1] |

Computed Properties

Computational models provide additional insights into the physicochemical characteristics of the molecule.

| Property | Value | Reference |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 6 | [3] |

| Exact Mass | 368.13722174 Da | [3] |

| Topological Polar Surface Area | 119 Ų | [3] |

Solubility

This compound, like many Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Soluble | [4] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | [5] |

| Dimethyl sulfoxide (DMSO) | Soluble | [4] |

| Dichloromethane (DCM) | Sparingly soluble | [5] |

It is important to use high-purity, amine-free solvents to avoid premature deprotection of the Fmoc group.[4] In cases of poor solubility, gentle warming or sonication can be employed.[4] For particularly challenging sequences, solvent mixtures, such as DMF with a small amount of DMSO or NMP, can enhance solubility.[4]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl group, the protons of the glutamine side chain, and the protons of the amino acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the glutamine moiety.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and C-H bonds, as well as aromatic C=C stretching vibrations from the Fmoc group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, confirming its identity.

Experimental Protocols

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a β-glutamine residue into a peptide chain. The general workflow for SPPS involves repetitive cycles of deprotection, coupling, and washing.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to expose the free amine for the subsequent coupling reaction.

Figure 1: Fmoc deprotection workflow.

Protocol:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 x 10 minutes) is often recommended for efficiency.[6]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

The coupling of β-amino acids can be more challenging than their α-counterparts due to steric hindrance. Therefore, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency.

Figure 2: Amino acid coupling workflow.

Protocol:

-

In a separate vessel, pre-activate this compound (typically 2-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF. Commonly used coupling reagents for sterically hindered amino acids include HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. Longer coupling times may be necessary for β-amino acids compared to α-amino acids.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups.

Figure 3: Cleavage and purification workflow.

Protocol:

-

Wash the fully assembled peptide-resin with a solvent such as dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail. A common cocktail for peptides without sensitive residues is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[7][8] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage.

-

Agitate the mixture at room temperature for 2-4 hours.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

This compound is a valuable tool for the synthesis of β-peptides, which have garnered significant interest in medicinal chemistry and materials science.

-

Drug Development: Peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation compared to their natural α-peptide counterparts. This increased stability can lead to longer in vivo half-lives, a desirable property for therapeutic peptides.[9] The incorporation of β-glutamine can also influence the conformational properties of the peptide, potentially leading to improved binding affinity and selectivity for biological targets.[10][11]

-

Biomaterials: The self-assembly properties of β-peptides can be exploited to create novel biomaterials, such as hydrogels, for applications in tissue engineering and drug delivery. The glutamine side chain, with its ability to form hydrogen bonds, can play a significant role in directing the self-assembly process.[10]

-

Neuroscience Research: As a derivative of glutamine, a key neurotransmitter, peptides containing β-glutamine may be useful tools for studying neurological pathways and developing potential therapeutics for neurological disorders.[1]

Conclusion

This compound is a specialized amino acid derivative that enables the incorporation of β-glutamine into synthetic peptides. Its unique chemical properties, particularly the presence of the Fmoc protecting group, make it compatible with standard solid-phase peptide synthesis methodologies. While the synthesis of β-peptides can present challenges, the use of appropriate coupling strategies allows for the efficient creation of novel peptide structures with potentially enhanced biological activity and stability. The continued exploration of β-peptides containing residues like β-glutamine holds significant promise for the development of new therapeutics and advanced biomaterials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C20H20N2O5 | CID 7010008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Fmoc-L-beta-Glutamine Derivatives in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide addresses the critical, yet sparsely documented, topic of N-beta-Fmoc-L-beta-glutamine solubility in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and provides a framework for understanding the solubility of related compounds.

Core Findings and Data Presentation

The solubility of Fmoc-protected amino acids is a cornerstone of efficient solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to challenges in reaction kinetics, incomplete coupling, and the formation of deletion sequences, ultimately compromising the purity and yield of the final peptide. For glutamine derivatives, side-chain protection is a key strategy to improve solubility. Fmoc-Gln(Trt)-OH, for instance, exhibits markedly better solubility characteristics than the unprotected Fmoc-Gln-OH, which is sparingly soluble even in polar aprotic solvents like N,N-dimethylformamide (DMF).[1]

The following table summarizes the available semi-quantitative and qualitative solubility data for Fmoc-Gln(Trt)-OH, a commonly used and more soluble surrogate for Fmoc-protected glutamine.

| Solvent | Concentration (Semi-Quantitative) | Qualitative Description | Source |

| Dimethylformamide (DMF) | ~15.3 g/100 mL (from 1 mmole in 2 mL) | "Good solubility properties", "Dissolves readily" | BenchChem |

| Dimethylformamide (DMF) | ~30.5 g/100 mL (from 25 mmole in 50 mL) | "Good solubility properties" | BenchChem |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL (163.75 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility. | MedChemExpress |

| General Organic Solvents | Not specified | "Good solubility properties" | Advanced ChemTech, Sigma-Aldrich |

Note: The g/100 mL concentrations are calculated based on the molecular weight of Fmoc-Gln(Trt)-OH (610.70 g/mol ).

Experimental Protocols

For researchers needing to determine the precise solubility of this compound or other derivatives, the following detailed experimental protocol is provided. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Protocol for Determining Solubility of Fmoc-Protected Amino Acids

1. Preparation of Saturated Solution: a. Add an excess amount of the Fmoc-amino acid to a known volume of the desired organic solvent (e.g., DMF, DMSO, Acetonitrile) in a sealed vial. b. Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a magnetic stirrer or a shaker is recommended. c. After equilibration, allow the solution to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

2. Sample Preparation for Analysis: a. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. c. Dilute the clear, saturated solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

3. HPLC Quantification: a. Prepare a series of standard solutions of the Fmoc-amino acid of known concentrations. b. Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. A reverse-phase C18 column is typically suitable. c. Inject the diluted sample of the saturated solution into the HPLC system under the same conditions as the standards. d. Determine the concentration of the diluted sample from the calibration curve. e. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an Fmoc-protected amino acid.

Caption: Experimental workflow for determining the solubility of Fmoc-protected amino acids.

References

N-β-Fmoc-L-β-glutamine: A Technical Overview of Spectroscopic Data

For researchers, scientists, and drug development professionals, precise analytical data is paramount for the successful application of protected amino acids in peptide synthesis and other advanced chemical applications. This technical guide provides a summary of available spectroscopic information for N-β-Fmoc-L-β-glutamine and outlines a general experimental protocol for acquiring such data.

While a comprehensive, publicly available dataset of experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-β-Fmoc-L-β-glutamine is not currently available, this document outlines the expected spectral characteristics and provides a standardized protocol for obtaining this crucial data. The information presented here is based on the known chemical structure of the molecule and established principles of NMR spectroscopy for Fmoc-protected amino acids.

Predicted NMR Data

The chemical structure of N-β-Fmoc-L-β-glutamine comprises the fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the β-amino group of L-β-glutamine. This structure will give rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Regions:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic protons (Fmoc) | 7.0 - 8.0 | Multiple doublets and triplets |

| CH and CH₂ of Fmoc | 4.0 - 4.5 | Multiplets |

| α-CH | ~2.5 | Multiplet |

| β-CH | ~4.0 | Multiplet |

| γ-CH₂ | ~2.0 - 2.4 | Multiplet |

| Amide NH₂ | 6.5 - 7.5 | Broad singlet |

| Carboxylic acid OH | > 10.0 | Broad singlet |

| Fmoc NH | ~7.0 - 8.0 | Doublet or broad signal |

Expected ¹³C NMR Spectral Regions:

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Carbonyl (Carboxylic acid) | 170 - 180 |

| Carbonyl (Amide) | 170 - 180 |

| Carbonyl (Fmoc) | 155 - 160 |

| Aromatic carbons (Fmoc) | 120 - 145 |

| CH (Fmoc) | ~47 |

| CH₂ (Fmoc) | ~67 |

| β-CH | ~50 |

| α-CH₂ | ~35-40 |

| γ-CH₂ | ~30-35 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR data for N-β-Fmoc-L-β-glutamine, the following experimental protocol is recommended.

1. Sample Preparation:

-

Dissolve 5-10 mg of N-β-Fmoc-L-β-glutamine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., NH, OH).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on chemical shifts, multiplicities, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for N-β-Fmoc-L-β-glutamine.

This technical guide provides a framework for understanding and obtaining the essential ¹H and ¹³C NMR data for N-β-Fmoc-L-β-glutamine. Adherence to these protocols will ensure the generation of high-quality, reliable data critical for research and development applications.

Mass Spectrometry Analysis of N-beta-Fmoc-L-beta-glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of N-beta-Fmoc-L-beta-glutamine. The document details experimental protocols, data presentation, and key fragmentation pathways to aid in the characterization and quantification of this important Fmoc-protected amino acid derivative.

Introduction

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of beta-amino acids into peptide sequences. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a base-labile masking of the amino group, allowing for controlled peptide chain elongation. Accurate and reliable mass spectrometry (MS) methods are essential for verifying the identity, purity, and fragmentation behavior of this compound, ensuring the integrity of synthetic peptides used in research and drug development. This guide outlines the methodologies and expected outcomes for the LC-MS/MS analysis of this compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted quantitative data for the mass spectrometry analysis of this compound. The fragmentation pattern is primarily dictated by the lability of the Fmoc group and the structure of the beta-glutamine core.

| Parameter | Value | Description |

| Molecular Formula | C₂₀H₂₀N₂O₅ | The chemical formula of this compound. |

| Monoisotopic Mass | 368.1372 g/mol | The exact mass of the most abundant isotope of the molecule. |

| Precursor Ion (Positive Mode) | m/z 369.1445 | [M+H]⁺: The protonated molecule observed in positive ion mode mass spectrometry. |

| Precursor Ion (Negative Mode) | m/z 367.1296 | [M-H]⁻: The deprotonated molecule observed in negative ion mode mass spectrometry. |

| Primary Fragmentation (Positive Mode) | m/z 179.0821 | Loss of the Fmoc-CH₂- group via a McLafferty-type rearrangement, a characteristic fragmentation of Fmoc-protected amino acids.[1][2] |

| m/z 196.0859 | Cleavage of the O-CH₂ bond of the Fmoc group. | |

| m/z 147.0761 | The remaining beta-glutamine fragment after the loss of the Fmoc group. | |

| m/z 130.0499 | Further fragmentation of the beta-glutamine moiety, potentially involving the loss of the amide group. | |

| Primary Fragmentation (Negative Mode) | m/z 222.0976 | Loss of the fluorenyl group. |

| m/z 146.0615 | The deprotonated beta-glutamine fragment. |

Experimental Protocols

This section provides a detailed methodology for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of this compound.

Sample Preparation

-

Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to create a stock solution (e.g., 1 mg/mL). A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common choice.

-

Dilution: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to the desired concentration range for analysis.

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive and/or negative ion mode. Positive mode is often preferred for observing the characteristic fragmentation of the Fmoc group.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

MS/MS Parameters:

-

Collision Gas: Argon

-

Collision Energy: Optimize for the specific instrument and precursor ion. A ramp of 10-40 eV can be used to observe a range of fragment ions.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural confirmation.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Caption: General workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway

The diagram below depicts the predicted fragmentation pathway of protonated this compound in positive ion mode ESI-MS/MS.

Caption: Predicted fragmentation of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N-β-Fmoc-L-β-glutamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and conformational properties of N-β-Fmoc-L-β-glutamine. Due to a lack of specific experimental data for this molecule in publicly accessible databases, this document outlines the theoretical principles, expected structural characteristics, and the experimental and computational methodologies required for its full characterization.

Introduction to N-β-Fmoc-L-β-glutamine

N-β-Fmoc-L-β-glutamine is a derivative of the β-amino acid, β-glutamine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the β-amino group makes it a key building block in solid-phase peptide synthesis (SPPS) for the creation of peptides containing β-amino acid residues. β-peptides are of significant interest in drug development due to their increased stability against enzymatic degradation compared to their α-peptide counterparts. Understanding the precise molecular structure and conformational preferences of N-β-Fmoc-L-β-glutamine is crucial for designing novel peptides with specific secondary structures and biological activities.

Molecular Structure and Physicochemical Properties

While a definitive crystal structure is not publicly available, the fundamental molecular structure and key physicochemical properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 368.38 g/mol | --INVALID-LINK-- |

| CAS Number | 283160-18-9 | --INVALID-LINK-- |

| IUPAC Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Purity | ≥98% (HPLC) | --INVALID-LINK-- |

| Optical Rotation | [α]D²⁵ = +9.5 ± 2º (c=1 in DMF) | --INVALID-LINK-- |

Conformational Analysis: A Theoretical Framework

The conformation of N-β-Fmoc-L-β-glutamine is determined by the rotational freedom around its single bonds, described by dihedral angles. Unlike α-amino acids with φ and ψ backbone angles, β-amino acids have a more flexible backbone with additional rotatable bonds. The key dihedral angles for a β-amino acid residue are θ (N-Cβ), ψ (Cβ-Cα), and ω (Cα-C). The side chain of glutamine also has its own set of dihedral angles (χ₁, χ₂, χ₃).

Theoretical studies on β-peptides suggest they can form stable secondary structures like helices (10/12-helix, 14-helix) and sheets. The conformational preferences of a single N-β-Fmoc-L-β-glutamine molecule will be influenced by intramolecular hydrogen bonding and steric effects from the bulky Fmoc group.

Expected Conformational Features:

-

The amide side chain of glutamine is flexible and can form hydrogen bonds with the peptide backbone, potentially stabilizing specific turn structures.

-

The bulky Fmoc group may restrict the conformational freedom of the backbone, favoring more extended conformations.

-

In solution, the molecule likely exists as an ensemble of rapidly interconverting conformers.

Experimental Protocols for Structural Characterization

To definitively determine the molecular structure and conformation, a combination of experimental techniques would be required.

NMR is a powerful technique for elucidating the solution-state conformation of molecules.[1] A detailed NMR analysis of N-β-Fmoc-L-β-glutamine would involve the following steps:

Protocol for 2D NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of N-β-Fmoc-L-β-glutamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 10-20 mM.

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to confirm the identity and purity of the compound.

-

2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the assignment of protons within the same spin system (e.g., the glutamine side chain).

-

2D TOCSY (Total Correlation Spectroscopy): Provides correlations between all protons within a spin system, aiding in the complete assignment of all proton resonances.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbon resonances.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (< 5 Å). The intensities of the cross-peaks can be used to calculate interproton distances, which serve as restraints for conformational modeling.

A single-crystal X-ray diffraction study would provide the most precise atomic-level structure in the solid state, including accurate bond lengths, bond angles, and dihedral angles.

Protocol for Crystallization:

-

Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, and their combinations with water) to find a system in which N-β-Fmoc-L-β-glutamine has moderate solubility.

-

Crystal Growth: Employ common crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.

-

Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Computational Modeling Workflow

In the absence of experimental data, computational modeling can provide valuable insights into the likely conformations of N-β-Fmoc-L-β-glutamine.

Workflow for Conformational Search and Analysis:

-

Structure Building: Construct a 3D model of N-β-Fmoc-L-β-glutamine using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface of the molecule. This can be achieved using molecular mechanics force fields (e.g., AMBER, CHARMM) or more accurate quantum mechanical methods.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of the identified low-energy conformers using density functional theory (DFT) to obtain accurate structures and relative energies.

-

Analysis of Conformers: Analyze the dihedral angles, intramolecular hydrogen bonding patterns, and steric interactions of the stable conformers to understand the factors governing its conformational preferences.

Signaling Pathways and Logical Relationships

While N-β-Fmoc-L-β-glutamine itself is a synthetic building block and not directly involved in biological signaling, its incorporation into peptides can influence their interaction with biological targets. The following diagrams illustrate the logical workflows for its use and characterization.

Conclusion

N-β-Fmoc-L-β-glutamine is a valuable reagent for the synthesis of modified peptides with potential therapeutic applications. While specific structural and conformational data for this molecule are not yet available, this guide provides a comprehensive framework for its characterization. A combination of advanced experimental techniques, particularly 2D NMR spectroscopy and X-ray crystallography, along with computational modeling, will be essential to fully elucidate its three-dimensional structure and conformational dynamics. Such knowledge will undoubtedly facilitate the rational design of novel β-peptides with tailored properties for drug discovery and development.

References

Stability and Storage of N-β-Fmoc-L-β-glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-β-Fmoc-L-β-glutamine, a key building block in peptide synthesis and various biomedical research applications. Understanding the stability profile of this reagent is critical for ensuring the integrity of synthetic peptides and the reproducibility of experimental results. The information presented herein is a synthesis of data from supplier recommendations and established chemical principles governing Fmoc-protected amino acids and glutamine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of N-β-Fmoc-L-β-glutamine is presented in Table 1.

| Property | Value |

| Chemical Formula | C₂₀H₂₀N₂O₅ |

| Molecular Weight | 368.39 g/mol |

| Appearance | White to off-white powder[1] |

| CAS Number | 283160-18-9[1] |

Stability Profile of N-β-Fmoc-L-β-glutamine

The stability of N-β-Fmoc-L-β-glutamine is primarily influenced by two factors: the lability of the N-β-Fmoc protecting group and the chemical nature of the β-glutamine side chain.

Fmoc Group Stability

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis due to its stability in acidic conditions and its lability under basic conditions. The Fmoc group is susceptible to cleavage via a β-elimination mechanism in the presence of a base, most commonly a secondary amine like piperidine. This reaction is the basis for its removal during peptide synthesis. However, exposure to even weak bases during storage or in solution can lead to premature deprotection, compromising the purity of the reagent.

β-Glutamine Side Chain Stability

The β-glutamine moiety is prone to intramolecular cyclization, a common degradation pathway for glutamine and its derivatives, particularly at the N-terminus of peptides. This reaction results in the formation of a pyroglutamate (pGlu) derivative and the release of ammonia. This process can be accelerated by heat. While this degradation is well-documented for α-glutamine, it is a probable degradation pathway for β-glutamine derivatives as well.

A diagram illustrating the potential degradation pathways of N-β-Fmoc-L-β-glutamine is provided below.

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of N-β-Fmoc-L-β-glutamine. Recommendations for both the solid compound and solutions are summarized in Table 2.

| Form | Recommended Storage Conditions | Shelf Life |

| Solid (Powder) | 0-8°C[1] or Room Temperature | Up to 3 years at room temperature[] |

| In Solvent | -20°C | Up to 1 year[] |

| -80°C | Up to 2 years[] |

Note: It is advisable to avoid repeated freeze-thaw cycles for solutions to prevent degradation. Aliquoting the solution into single-use volumes is recommended.

Experimental Protocol for Stability Assessment

A general high-performance liquid chromatography (HPLC) method can be employed to assess the stability of N-β-Fmoc-L-β-glutamine. This method is based on the strong UV absorbance of the Fmoc group.

Materials and Reagents

-

N-β-Fmoc-L-β-glutamine

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Reverse-phase C18 HPLC column

Procedure

-

Sample Preparation: Prepare a stock solution of N-β-Fmoc-L-β-glutamine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration. For stability studies, incubate aliquots of this solution under different conditions (e.g., various temperatures, pH levels, light exposures). At specified time points, dilute the samples to an appropriate concentration for HPLC analysis.

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient would be a linear increase in Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 265 nm or 301 nm.

-

Injection Volume: 10-20 µL

-

-

Data Analysis: The stability of N-β-Fmoc-L-β-glutamine is determined by monitoring the decrease in the peak area of the parent compound over time. The appearance of new peaks can indicate the formation of degradation products.

The following diagram illustrates the general workflow for assessing the stability of N-β-Fmoc-L-β-glutamine.

Conclusion

The stability of N-β-Fmoc-L-β-glutamine is critical for its effective use in research and development. Key considerations for maintaining its integrity include storage at low temperatures, protection from basic conditions, and minimizing exposure to heat to prevent intramolecular cyclization. For solutions, storage at -20°C or -80°C is recommended, with care taken to avoid multiple freeze-thaw cycles. Adherence to these guidelines will help ensure the quality and reliability of this important synthetic building block.

References

Technical Guide: N-beta-Fmoc-L-beta-glutamine in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-beta-Fmoc-L-beta-glutamine, a key building block in peptide and peptidomimetic synthesis. The document details its chemical properties, outlines a comprehensive experimental protocol for its use in solid-phase peptide synthesis (SPPS), and illustrates the synthesis workflow.

Core Compound Data

This compound is a derivative of the beta-amino acid, beta-glutamine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its beta-amino function. This protecting group is crucial for the stepwise assembly of amino acids in peptide synthesis.

| Property | Value | Source |

| CAS Number | 283160-18-9 | [1] |

| Molecular Weight | 368.38 g/mol | [1] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [1] |

| Synonyms | Fmoc-β-L-Gln-OH, (S)-3-(Fmoc-amino)pentanoic acid 5-amide, Nβ-Fmoc-L-β-homoasparagine | [2] |

| Appearance | White to off-white powder | |

| Purity | ≥98% (HPLC) | |

| Storage Conditions | 0-8°C |

Applications in Research and Drug Development

This compound is primarily utilized in the synthesis of peptides and peptidomimetics. The incorporation of beta-amino acids like beta-glutamine can confer unique structural and functional properties to the resulting peptides, including:

-

Enhanced Proteolytic Stability: The altered backbone structure of β-peptides makes them more resistant to degradation by proteases, a desirable characteristic for therapeutic peptides.

-

Novel Secondary Structures: β-peptides can fold into distinct helical and sheet-like structures not observed in natural α-peptides, opening avenues for designing novel biomaterials and therapeutics.

-

Modulation of Biological Activity: The introduction of β-amino acids can alter the binding affinity and selectivity of peptides for their biological targets.

Due to these properties, peptides containing this compound are valuable tools in drug discovery, particularly in the development of new therapeutics with improved pharmacokinetic profiles. They also find application in neuroscience research for studying peptide-based signaling and in the design of novel inhibitors for protein-protein interactions.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

This compound

-

Other Fmoc-protected amino acids

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Reaction vessel with a frit

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading), HBTU or HATU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered beta-amino acids, a longer coupling time may be necessary.

-

Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

-

-

Cleavage and Side-Chain Deprotection:

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the combined filtrate by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for incorporating this compound.

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

References

Potential Applications of β-Glutamine in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. β-amino acids, which feature an additional carbon in their backbone, have emerged as exceptionally versatile building blocks. This technical guide focuses on the applications of β-glutamine, a key β-amino acid that combines the structural advantages of the β-scaffold with the functional potential of the glutamine side chain. We explore its role in enhancing proteolytic resistance, inducing stable secondary structures, and mediating novel biological activities. This document provides quantitative data on synthesis yields and biological performance, detailed experimental protocols for synthesis and characterization, and visual workflows and signaling pathways to guide researchers in leveraging β-glutamine for next-generation peptide therapeutics.

Introduction: Overcoming the α-Peptide Hurdle

While peptides are attractive therapeutic candidates due to their high specificity and low toxicity, their development is often hampered by two primary challenges: rapid degradation by proteases and a lack of stable, predictable secondary structure in short sequences. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a solution.

The use of β-amino acids is a powerful peptidomimetic strategy.[1][2] By extending the peptide backbone with an additional methylene group, β-peptides adopt unique, highly stable secondary structures, such as the 12-helix and the 3₁₄-helix, even in short sequences.[3] Crucially, the altered backbone renders them exceptionally resistant to degradation by common proteases.[4][5]

β-Glutamine (β-Gln) is of particular interest. Its side chain can participate in specific hydrogen bonding, enabling the design of peptides that self-assemble or interact with biological targets in a controlled manner.[6] This guide provides a technical overview of the synthesis, properties, and applications of β-glutamine-containing peptides.

Core Applications & Advantages of β-Glutamine Integration

Enhanced Proteolytic Stability

The non-natural β-peptide bond is not recognized by the active sites of most endogenous proteases. The incorporation of β-amino acids, including β-glutamine, therefore confers remarkable stability against enzymatic degradation. Studies have shown that while α-peptides are often degraded within minutes, peptides composed entirely of β-amino acids can remain intact for over 48 hours when exposed to a cocktail of aggressive proteases like pronase, or in human serum.[2][5][7] This dramatically increases the potential in vivo half-life of a peptide therapeutic, a critical parameter for drug development.

Induction of Stable and Unique Secondary Structures

Unlike their α-peptide counterparts, which often require significant length to form stable helices, β-peptides readily fold into well-defined secondary structures. The incorporation of D-β³-glutamine has been shown to promote the formation of stable, right-handed 3₁₄-helices in transmembrane peptides.[6] This structural pre-organization is crucial for presenting side chains in a precise spatial arrangement, which is essential for high-affinity binding to biological targets such as protein surfaces or receptors.

Engineering Novel Biological Interactions

The unique structural and stability features of β-glutamine peptides make them ideal scaffolds for engineering novel biological functions.

-

Inhibition of Protein-Protein Interactions (PPIs): The stable helical structures of β-peptides can mimic one face of an α-helix, a common motif in PPIs. This allows them to act as potent inhibitors of challenging targets, such as the interaction between Bcl-xL and Bak in apoptosis pathways.[8]

-

Receptor Modulation: β-peptides can be designed as agonists or antagonists for G-protein coupled receptors (GPCRs), such as somatostatin receptors, offering enhanced stability and potentially altered signaling profiles compared to native ligands.[1][9]

-

Controlled Self-Assembly: The hydrogen-bonding capacity of the β-glutamine side chain can be exploited as a specific recognition unit to drive the self-assembly of peptide helices into oligomeric structures, such as trimers, within a lipid bilayer.[6] This opens applications in biomaterials and the creation of synthetic ion channels.

Quantitative Performance Data

Quantitative data is essential for evaluating the practical benefits of incorporating β-glutamine. The following tables summarize key performance metrics from published studies.

Table 1: Peptide Synthesis Yields This table highlights the efficiency of synthesizing glutamine-containing peptides using modern solid-phase methods.

| Peptide Type/Method | Reported Yield | Reference |

| Fmoc-SPPS of C-terminal Gln peptides via side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle | >95% | [10][11] |

| Theoretical yield of a 70-mer peptide assuming 99.5% efficiency at each deprotection and coupling step (140 steps) | ~50% | [12] |

Table 2: Proteolytic Stability Comparison This table compares the stability of β-peptides to their α-peptide counterparts against common proteases.

| Peptide Type | Enzyme/Condition | Time to Degradation | Reference |

| α-hexapeptide | Pronase | Complete in 15 minutes | [7] |

| α-hexapeptide | Trypsin | Complete in 30 minutes | [7] |

| β³-hexapeptide | Pronase | Stable (No degradation) | [7] |

| Mixed α/β-peptide | Pronase | Complete in 24 hours | [7] |

| Various β-peptides | 15 Proteases | Stable for at least 48h | [5] |

Table 3: Binding Affinities of β-Peptide-Based Modulators This table showcases the high-affinity interactions achievable with β-peptide scaffolds against challenging therapeutic targets. The dissociation constant (Kᵢ) is a measure of binding affinity, where a lower value indicates a stronger interaction.[13]

| Target | β-Peptide Modulator Type | Binding Affinity (Kᵢ) | Reference |

| γ-Secretase | Helical β-peptide (dodecamer of (1S,2S)-β-ACPC) | 5.2 nM | [12] |

| Bcl-xL (Anti-Apoptotic PPI) | Chimeric (α/β+α)-peptide antagonist | 34 nM | [8] |

| Bcl-xL (Anti-Apoptotic PPI) | Natural Bak BH3 α-peptide (for comparison) | ~2 nM | [14] |

Key Methodologies & Experimental Protocols

Successful application of β-glutamine chemistry requires robust protocols for synthesis and characterization.

Workflow: β-Glutamine Peptide Synthesis and Purification

The overall process from building block to purified peptide involves synthesis, cleavage from the solid support, and purification, with quality control at each stage.

References

- 1. Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]

- 9. Biological activity of somatostatin and somatostatin analogs on inhibtion of arginine-induced insulin and glucagon release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 13. Potent and specific peptide inhibitors of human pro-survival protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bachem.com [bachem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-β-Fmoc-L-β-glutamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of N-β-Fmoc-L-β-glutamine into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of β-amino acids like β-glutamine can significantly impact peptide structure and function, offering resistance to proteolytic degradation and the ability to form unique secondary structures. This makes them valuable building blocks in drug discovery and development.

Introduction to β-Glutamine in Peptide Synthesis

β-amino acids, such as L-β-glutamine, are structural isomers of their α-amino acid counterparts, with the amino group attached to the β-carbon instead of the α-carbon. This seemingly small change has profound effects on the conformational properties of peptides. Peptides containing β-amino acids, often called β-peptides, can adopt stable helical and sheet-like structures, mimicking natural peptide folds but with enhanced stability against enzymatic degradation.[1] The side chain of β-glutamine, with its terminal amide group, can participate in hydrogen bonding, potentially influencing peptide self-assembly and interaction with biological targets.

The use of N-β-Fmoc-L-β-glutamine in SPPS follows the general principles of the Fmoc/tBu strategy.[2][3][4] However, the different stereochemistry and potentially altered reactivity of β-amino acids may necessitate modifications to standard protocols to ensure high coupling efficiency and peptide purity.

Key Considerations for SPPS with N-β-Fmoc-L-β-glutamine

Coupling Reactions: The coupling of β-amino acids can sometimes be slower than that of α-amino acids due to steric hindrance. Therefore, the choice of coupling reagent and reaction time is critical. Powerful coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are recommended to achieve high coupling yields.[5] Double coupling, where the coupling step is repeated, may be necessary to drive the reaction to completion, especially for sterically hindered couplings.

Monitoring the Reaction: The completion of the coupling reaction should be carefully monitored. The Kaiser test, which detects free primary amines, is a common method for this purpose.[1][6][7] A negative Kaiser test (the resin beads remain yellow) indicates that all the free amines have been acylated. However, for couplings involving β-amino acids, which can be sluggish, it is crucial to perform the test diligently.

Side Reactions: As with standard SPPS, side reactions can occur. For glutamine residues, a common side reaction is the formation of a pyroglutamate derivative at the N-terminus, which can terminate peptide chain elongation. While this is more prevalent with α-glutamine, it is a possibility to be aware of. Additionally, aggregation of the growing peptide chain on the resin can hinder subsequent synthesis steps. The inclusion of β-amino acids can sometimes disrupt the regular hydrogen bonding patterns that lead to aggregation in α-peptides.

Data Presentation: Representative Purity and Yield in SPPS

While specific quantitative data for peptides containing N-β-Fmoc-L-β-glutamine is not extensively available in the literature, the following table provides representative data for the synthesis of peptides containing unnatural amino acids using Fmoc-SPPS. These values can serve as a general benchmark. Actual yields and purities will depend on the specific peptide sequence, length, and the efficiency of each synthesis step.

| Peptide Sequence | Purity (by HPLC) | Overall Yield | Reference |

| Acyl Carrier Protein (65-74) | >90% | Not Reported | High-Efficiency SPPS |

| Amyloid-β (1-42) | ~70% | Not Reported | High-Efficiency SPPS |

| Model β-peptide | >95% | ~20% | Synthesis of beta-peptides |

Note: The purity and yield of synthetic peptides are highly sequence-dependent. "Difficult sequences," often rich in hydrophobic or β-branched amino acids, can lead to aggregation and lower yields.[8]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating N-β-Fmoc-L-β-glutamine

This protocol outlines the manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel.

Materials:

-

Fmoc-Rink Amide resin or pre-loaded Wang resin

-

N-β-Fmoc-L-β-glutamine

-

Other Fmoc-protected α-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

N,N-Diisopropylethylamine (DIPEA)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole) - optional, can suppress racemization

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether, cold

1. Resin Swelling:

- Place the resin (e.g., 100-200 mg of 0.5 mmol/g loading resin) in the reaction vessel.

- Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% (v/v) solution of piperidine in DMF to the resin.

- Agitate for 3 minutes and drain.

- Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

3. Coupling of N-β-Fmoc-L-β-glutamine:

- In a separate vial, dissolve N-β-Fmoc-L-β-glutamine (4 equivalents), HBTU (3.9 equivalents), and optionally HOBt (4 equivalents) in DMF.

- Add DIPEA (8 equivalents) to the amino acid solution to activate it. Let the mixture stand for 2-5 minutes.

- Add the activated amino acid solution to the deprotected resin in the reaction vessel.

- Agitate the mixture for 1-2 hours.

- Monitoring: Perform a Kaiser test on a small sample of resin beads.

- Negative result (yellow beads): Proceed to the washing step.

- Positive result (blue beads): Continue coupling for another hour and re-test. If the test is still positive, perform a second coupling (double coupling) by repeating steps 3.1-3.4.

4. Washing:

- Drain the coupling solution.

- Wash the resin with DMF (5 x 10 mL).

5. Repeat Synthesis Cycle:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

- Wash the deprotected peptide-resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and dry the resin under vacuum.

- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

- Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).

- Agitate the mixture at room temperature for 2-3 hours.

- Filter the resin and collect the filtrate.

- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

- Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

- Centrifuge the mixture to pellet the peptide.

- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

- Dry the crude peptide under vacuum.

8. Purification:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS of a β-Glutamine Containing Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating N-β-Fmoc-L-β-glutamine.

Application in Modulating Inflammatory Signaling

Peptides containing glutamine have been shown to play a role in gut health and modulating inflammatory responses.[1][6] One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[9][10][11][12][13] In the context of intestinal health, pathogens can trigger inflammatory responses through this pathway. Glutamine and glutamine-containing peptides have been reported to attenuate this inflammatory signaling, suggesting a potential therapeutic application for synthetic peptides incorporating β-glutamine.

The NF-κB Signaling Pathway and its Modulation by Glutamine

The NF-κB signaling pathway is a central regulator of the innate and adaptive immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS) from bacteria, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines and chemokines.[2][3][5]

Glutamine has been shown to inhibit the activation of the NF-κB pathway.[11][12][13] The proposed mechanism involves the suppression of IκB degradation, thereby preventing the nuclear translocation of NF-κB and subsequent inflammatory gene expression. Peptides containing β-glutamine may exert similar or enhanced effects due to their increased stability.

NF-κB Signaling Pathway and Potential Inhibition by β-Glutamine Peptides

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway and the potential inhibitory role of β-glutamine peptides.

Conclusion

The incorporation of N-β-Fmoc-L-β-glutamine into peptides via SPPS offers a promising strategy for the development of novel therapeutics with enhanced stability and unique structural properties. While the synthesis of β-peptides requires careful optimization of coupling conditions, the protocols and considerations outlined in these application notes provide a solid foundation for researchers. The potential for β-glutamine-containing peptides to modulate inflammatory pathways, such as the NF-κB pathway, highlights their therapeutic potential in a range of diseases. Further research into the specific biological activities of these modified peptides will undoubtedly open up new avenues in drug discovery.

References

- 1. peptide.com [peptide.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FBL Promotes LPS-Induced Neuroinflammation by Activating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Glutamine Attenuates Inflammation and NF-kB Activation Via Cullin-1 Deneddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamine prevents upregulation of NF-kB signaling and caspase 3 activation in ischaemia/reperfusion-induced testicular damage: An animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of N-β-Fmoc-L-β-glutamine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of β-amino acids, such as N-β-Fmoc-L-β-glutamine, into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced metabolic stability and unique structural properties.[1] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which can induce novel secondary structures and provide resistance to enzymatic degradation. However, the coupling of β-amino acids in Solid-Phase Peptide Synthesis (SPPS) can present challenges, primarily due to increased steric hindrance around the β-amino group.[2][3] The selection of an appropriate coupling reagent is therefore critical to ensure high coupling efficiency and minimize side reactions.

This document provides a detailed guide to the use of various coupling reagents for the incorporation of N-β-Fmoc-L-β-glutamine in Fmoc-based SPPS. It includes a comparative analysis of common coupling reagents, detailed experimental protocols, and a discussion of potential side reactions.

Comparison of Coupling Reagents

The efficiency of coupling sterically hindered amino acids is highly dependent on the choice of coupling reagent.[4] Aminium/uronium salt-based reagents are generally preferred for such challenging couplings due to their high reactivity.[5][6]

| Coupling Reagent | Chemical Name | Key Characteristics for Hindered Couplings |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly Recommended. Forms a highly reactive OAt-ester intermediate, leading to faster and more efficient couplings with a lower risk of racemization.[4][6] It is considered superior to HBTU for sterically demanding couplings.[3][4] |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Effective, but may require optimization. Forms a less reactive OBt-ester compared to HATU.[3] Longer reaction times or double coupling may be necessary to achieve high yields for sterically hindered amino acids.[4] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Highly Recommended. A third-generation uronium salt with coupling efficiencies comparable to HATU.[5][7] It offers the advantages of being non-explosive, having better solubility, and a reduced allergenic potential compared to HBTU/HATU.[5] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Use with caution. Carbodiimide-based reagents can be effective but are known to promote dehydration of the side-chain amide of asparagine and glutamine to form a nitrile.[6][8] This risk may be exacerbated with the increased steric hindrance of a β-amino acid. |

Potential Side Reactions

The primary side reactions associated with the incorporation of glutamine residues are pyroglutamate formation and side-chain dehydration.[8] While these are well-documented for α-glutamine, similar transformations should be considered for β-glutamine.

-

Pyroglutamate Formation: An unprotected N-terminal β-glutamine residue can undergo intramolecular cyclization to form a six-membered ring lactam. This reaction terminates the peptide chain. Using a side-chain protecting group on the β-glutamine, such as the trityl (Trt) group, is the most effective way to prevent this.[8]

-

Side-Chain Dehydration: During the activation step of the coupling reaction, the side-chain amide of β-glutamine can be dehydrated to form a nitrile. This results in a mass loss of 18 Da in the final peptide. The use of highly efficient coupling reagents like HATU or COMU with shorter activation times can minimize this side reaction.[8]

Potential side reactions during the incorporation of β-glutamine.

Experimental Protocols

The following protocols are for the manual solid-phase peptide synthesis (SPPS) of a peptide containing N-β-Fmoc-L-β-glutamine. These protocols are based on established methods for sterically hindered β-amino acids.[3]

General Materials:

-

Fmoc-Rink Amide resin or other suitable solid support

-

N-β-Fmoc-L-β-glutamine(Trt)-OH (or other side-chain protected derivative)

-

Coupling reagents: HATU, HBTU, or COMU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS))[8]

-

Cold diethyl ether

General SPPS Workflow Diagram:

A single cycle in the Fmoc SPPS workflow for β-glutamine incorporation.

Protocol 1: Coupling using HATU

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

Pre-activation: In a separate vial, dissolve N-β-Fmoc-L-β-glutamine(Trt)-OH (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time may be required compared to α-amino acids.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test).

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Optional Double Coupling: If the Kaiser test indicates incomplete coupling, repeat steps 4-7.

Protocol 2: Coupling using HBTU

-

Follow steps 1-3 from Protocol 1.

-

Pre-activation: In a separate vial, dissolve N-β-Fmoc-L-β-glutamine(Trt)-OH (3-5 equivalents) and HBTU (0.95 equivalents) in DMF. Add DIPEA (2 equivalents) to the solution and mix for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. A longer reaction time is generally recommended for HBTU when coupling sterically hindered amino acids.[4]

-

Follow steps 6-8 from Protocol 1. A second coupling may be more likely to be necessary with HBTU compared to HATU.

Protocol 3: Coupling using COMU

-

Follow steps 1-3 from Protocol 1.

-

Pre-activation: In a separate vial, dissolve N-β-Fmoc-L-β-glutamine(Trt)-OH (3-5 equivalents) and COMU (1.0 equivalent) in DMF. Add DIPEA (2 equivalents) to the solution. The solution will typically change color, indicating activation.[7]

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

-

Follow steps 6-8 from Protocol 1.

Final Cleavage and Deprotection

-

After the final coupling and deprotection steps, wash the peptide-resin with DMF, DCM, and MeOH, and dry under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin and agitate at room temperature for 2-3 hours.[8]

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

Conclusion

The successful incorporation of N-β-Fmoc-L-β-glutamine into peptide sequences via SPPS is achievable with careful selection of coupling reagents and optimized protocols. For this sterically hindered β-amino acid, the use of highly efficient coupling reagents such as HATU or COMU is strongly recommended to ensure high yields and minimize side reactions. The provided protocols offer a robust starting point for researchers to effectively utilize this valuable building block in the design of novel peptidomimetics.

References

Protocol for Manual Solid-Phase Synthesis of β-Peptides with N-β-Fmoc-L-β-glutamine(Trt)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-peptides are a class of peptidomimetics with significant potential in medicinal chemistry and materials science. Their backbone, composed of β-amino acids, confers unique structural properties and remarkable resistance to proteolytic degradation compared to their α-peptide counterparts. The incorporation of functionalized β-amino acids, such as β-glutamine, expands the chemical space for designing novel bioactive molecules. This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of β-peptides containing N-β-Fmoc-L-β-glutamine, utilizing a trityl (Trt) protecting group for the side-chain amide to prevent undesirable side reactions.

The Fmoc/tBu strategy is employed, which involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile protecting groups for the side chains. This protocol outlines the key steps of the synthesis cycle, including resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and purification.

Data Presentation

Table 1: Reagents for Manual β-Peptide Synthesis

| Reagent | Function | Recommended Grade |